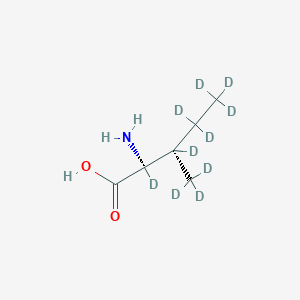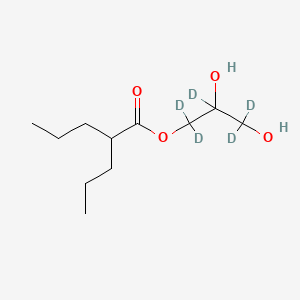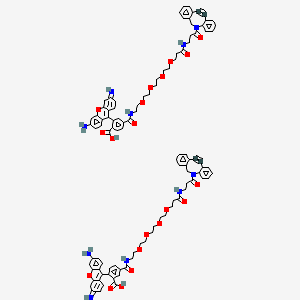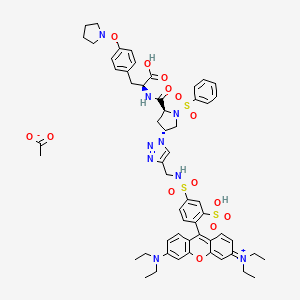
L-Isoleucine-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucine-d10 is a deuterium-labeled form of L-Isoleucine, an essential amino acid. Deuterium is a stable isotope of hydrogen, and its incorporation into L-Isoleucine results in a compound with ten deuterium atoms replacing hydrogen atoms. This modification is primarily used for research purposes, particularly in the fields of metabolomics, proteomics, and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucine-d10 typically involves the incorporation of deuterium into L-Isoleucine. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). This process can be facilitated by using a palladium catalyst under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar catalytic exchange methods. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for research applications. The compound is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions
L-Isoleucine-d10 undergoes various chemical reactions, including:
Oxidation: The amino acid can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert keto acids back to amino acids.
Substitution: Deuterium atoms can be substituted with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Deuterium substitution can be achieved using deuterium oxide (D2O) and a palladium catalyst.
Major Products
The major products formed from these reactions include deuterated keto acids, reduced amino acids, and substituted amino acids with varying degrees of deuterium incorporation .
Wissenschaftliche Forschungsanwendungen
L-Isoleucine-d10 has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying protein synthesis and degradation.
Medicine: Utilized in pharmacokinetic studies to track drug metabolism and distribution.
Industry: Employed in the development of stable isotope-labeled standards for mass spectrometry-based assays
Wirkmechanismus
L-Isoleucine-d10 exerts its effects by participating in the same biochemical pathways as L-Isoleucine. It is involved in protein synthesis, energy production, and regulation of blood sugar levels. The deuterium labeling allows researchers to track its metabolic fate using techniques such as NMR spectroscopy and mass spectrometry. The molecular targets include enzymes involved in amino acid metabolism and transporters responsible for amino acid uptake .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Leucine-d10: Another deuterium-labeled essential amino acid with similar applications in research.
L-Valine-d10: A deuterium-labeled form of L-Valine, used in similar metabolic studies.
L-Alloisoleucine-d10: An isomer of L-Isoleucine with deuterium labeling
Uniqueness
L-Isoleucine-d10 is unique due to its specific role in protein synthesis and its distinct metabolic pathways. The deuterium labeling provides a valuable tool for studying the dynamics of amino acid metabolism and protein turnover, making it a crucial compound in various research fields .
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
141.23 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-2,3,4,4,5,5,5-heptadeuterio-3-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1/i1D3,2D3,3D2,4D,5D |
InChI-Schlüssel |
AGPKZVBTJJNPAG-VQWSQZATSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)([C@@]([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H])N |
Kanonische SMILES |
CCC(C)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(2S,5S,8S,17S)-8-benzyl-5-(1H-indol-3-ylmethyl)-16-methyl-14,17-bis(2-methylpropyl)-3,6,9,12,18-pentaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]propanamide](/img/structure/B12416433.png)






